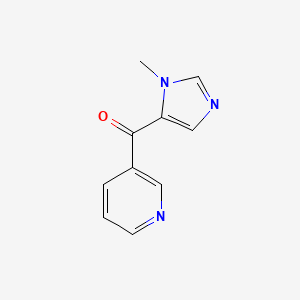
2-benzyl-5-bromoisoindolin-1-one
概要
説明
2-benzyl-5-bromoisoindolin-1-one is a heterocyclic compound that belongs to the isoindoline family. This compound is characterized by the presence of a benzyl group and a bromine atom attached to the isoindoline core. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-bromoisoindolin-1-one typically involves the reaction of methyl 4-bromo-2-bromomethyl-benzoate with appropriate reagents. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired isoindoline structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-benzyl-5-bromoisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
2-benzyl-5-bromoisoindolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-benzyl-5-bromoisoindolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 5-Bromo-2,3-dihydro-1H-isoindol-1-one
- 2-Benzyl-2,3-dihydro-1H-isoindol-5-amine
- 2-Benzyl-5-bromoisoindoline-1,3-dione
Uniqueness
2-benzyl-5-bromoisoindolin-1-one is unique due to the presence of both a benzyl group and a bromine atom, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
特性
CAS番号 |
864866-82-0 |
|---|---|
分子式 |
C15H12BrNO |
分子量 |
302.16 g/mol |
IUPAC名 |
2-benzyl-5-bromo-3H-isoindol-1-one |
InChI |
InChI=1S/C15H12BrNO/c16-13-6-7-14-12(8-13)10-17(15(14)18)9-11-4-2-1-3-5-11/h1-8H,9-10H2 |
InChIキー |
OVWPELQNXWSRDN-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1CC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(4-Ethenylphenyl)methylidene]propanedinitrile](/img/structure/B8613300.png)
![1-(1,2-Oxazolidin-2-yl)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propan-1-one](/img/structure/B8613304.png)

![(1R)-Bicyclo[2.2.1]heptan-2-one](/img/structure/B8613339.png)
![(3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B8613347.png)

